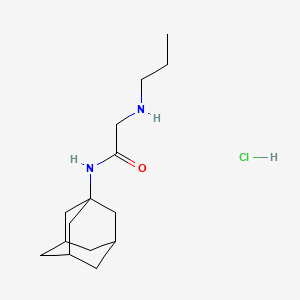
N-isobutyl-3-(1-piperidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperidine derivatives often involves strategies that introduce the piperidine ring into the molecule, followed by modifications to attach various functional groups, including sulfonyl and benzamide moieties. A common approach could involve starting from benzamide precursors and incorporating the sulfonyl group and the piperidine ring through successive reactions. The synthesis methods aim to optimize yields, reduce reaction times, and employ conditions that are conducive to obtaining the desired product with high purity.
Molecular Structure Analysis
The molecular structure of “N-isobutyl-3-(1-piperidinylsulfonyl)benzamide” features a benzamide core, which is a common structural motif in many biologically active compounds. The piperidine ring, known for its presence in various pharmacologically active molecules, is attached via a sulfonyl linker, which could influence the molecule's electronic properties, solubility, and overall three-dimensional conformation. These structural elements are crucial for the compound's interaction with biological targets.
Chemical Reactions and Properties
Compounds like “N-isobutyl-3-(1-piperidinylsulfonyl)benzamide” can undergo various chemical reactions, primarily due to the reactive sites present in the piperidine ring, the sulfonyl group, and the benzamide moiety. These reactions can include nucleophilic substitutions at the sulfonyl group, amidation reactions at the benzamide, and modifications of the piperidine ring. Such chemical versatility allows for the synthesis of a wide array of derivatives with potential for enhanced or modified biological activities.
Physical Properties Analysis
The physical properties of “N-isobutyl-3-(1-piperidinylsulfonyl)benzamide,” such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of the sulfonyl group could enhance solubility in polar solvents, while the overall molecular architecture affects its solid-state properties and stability under various conditions. These properties are essential for determining the compound's suitability for further development into potential therapeutic agents.
Chemical Properties Analysis
The chemical properties of “N-isobutyl-3-(1-piperidinylsulfonyl)benzamide” are defined by its reactivity towards various chemical reagents and conditions. Its benzamide and sulfonyl functional groups can participate in reactions that are characteristic of amides and sulfonyl compounds, respectively. Additionally, the piperidine ring can engage in reactions typical of secondary amines. These chemical behaviors are crucial for understanding the compound's potential interactions and transformations in biological systems.
- (Sugimoto et al., 1990): Discusses the synthesis and anti-acetylcholinesterase activity of piperidine derivatives.
- (Browne et al., 1981): Details the Bischler-Napieralski reaction for synthesizing pyrroles from benzamides.
- (Harada et al., 2002): Explores novel benzamide derivatives as colonic prokinetic agents.
- (Sadeghzadeh et al., 2014): Describes techniques for the radioiodination of piperidine derivatives.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-methylpropyl)-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13(2)12-17-16(19)14-7-6-8-15(11-14)22(20,21)18-9-4-3-5-10-18/h6-8,11,13H,3-5,9-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETQLFBGDHVDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-3-(piperidin-1-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4935237.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B4935243.png)

![3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4935253.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea](/img/structure/B4935264.png)
![2-[(2-fluorobenzoyl)amino]-N-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4935266.png)


![3-{[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4935299.png)

![5-(3-chlorophenyl)-N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4935310.png)
![N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4935325.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B4935338.png)
![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4935343.png)